Exametazime
Exametazime
Exametazime is a ketoxime.
Exametazime is a diagnostic radiopharmaceutical agent commonly used for the preparation of Tc99m Exametazime injection. It acts as a chelating agent for the radioisotope technetium-99m to form a cationic complex. It is used in the detection of altered regional cerebral perfusion and for the radiolabeling of autologous leukocytes.
Exametazime is a diagnostic radiopharmaceutical agent commonly used for the preparation of Tc99m Exametazime injection. It acts as a chelating agent for the radioisotope technetium-99m to form a cationic complex. It is used in the detection of altered regional cerebral perfusion and for the radiolabeling of autologous leukocytes.
Brand Name:
Vulcanchem
CAS No.:
105613-48-7
VCID:
VC20779742
InChI:
InChI=1S/C13H28N4O2/c1-9(11(3)16-18)14-7-13(5,6)8-15-10(2)12(4)17-19/h9-10,14-15,18-19H,7-8H2,1-6H3/b16-11+,17-12+/t9-,10-/m1/s1
SMILES:
CC(C(=NO)C)NCC(C)(C)CNC(C)C(=NO)C
Molecular Formula:
C13H28N4O2
Molecular Weight:
272.39 g/mol
Exametazime
CAS No.: 105613-48-7
Cat. No.: VC20779742
Molecular Formula: C13H28N4O2
Molecular Weight: 272.39 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Description | Exametazime is a ketoxime. Exametazime is a diagnostic radiopharmaceutical agent commonly used for the preparation of Tc99m Exametazime injection. It acts as a chelating agent for the radioisotope technetium-99m to form a cationic complex. It is used in the detection of altered regional cerebral perfusion and for the radiolabeling of autologous leukocytes. |
|---|---|
| CAS No. | 105613-48-7 |
| Molecular Formula | C13H28N4O2 |
| Molecular Weight | 272.39 g/mol |
| IUPAC Name | (NE)-N-[(3R)-3-[[3-[[(2R,3E)-3-hydroxyiminobutan-2-yl]amino]-2,2-dimethylpropyl]amino]butan-2-ylidene]hydroxylamine |
| Standard InChI | InChI=1S/C13H28N4O2/c1-9(11(3)16-18)14-7-13(5,6)8-15-10(2)12(4)17-19/h9-10,14-15,18-19H,7-8H2,1-6H3/b16-11+,17-12+/t9-,10-/m1/s1 |
| Standard InChI Key | BPNZYADGDZPRTK-UDUYQYQQSA-N |
| Isomeric SMILES | C[C@@H](NCC(CN[C@@H](/C(=N/O)/C)C)(C)C)/C(=N/O)/C |
| SMILES | CC(C(=NO)C)NCC(C)(C)CNC(C)C(=NO)C |
| Canonical SMILES | CC(C(=NO)C)NCC(C)(C)CNC(C)C(=NO)C |
Mass Molarity Calculator
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume
Molecular Mass Calculator